

Fisetin-d5: A Technical Guide to its Certificate of Analysis and Purity Assessment

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential quality control parameters for **Fisetin-d5**, a deuterated analog of the naturally occurring flavonoid, Fisetin. This document is intended to assist researchers, scientists, and drug development professionals in understanding and interpreting the data presented in a Certificate of Analysis (CoA), as well as the analytical methodologies employed to determine its purity and identity. **Fisetin-d5** is primarily utilized as an internal standard for the quantification of Fisetin in various biological matrices using mass spectrometry-based techniques.[1][2][3]

Fisetin-d5: General Specifications

A typical Certificate of Analysis for **Fisetin-d5** will include the following key information. The data presented in the table below is a summary of representative values and should be cross-referenced with the batch-specific CoA provided by the supplier.



Parameter	Typical Specification
Chemical Name	2-(3,4-dihydroxyphenyl-2,5,6-d3)-3,7-dihydroxy-4H-chromen-4-one-6,8-d2
CAS Number	2909407-29-8[2][4]
Chemical Formula	C15H5D5O6[2]
Molecular Weight	291.27 g/mol [2]
Exact Mass	291.0791[2]
Appearance	Solid powder[2]
Purity	>98%[2]
Storage Conditions	Refer to the Certificate of Analysis for specific storage recommendations[4]

Analytical Methodologies for Purity Determination

The purity of **Fisetin-d5** is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone of this analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A validated RP-HPLC method is a common approach for the quantitative analysis of Fisetin and its deuterated analogs.[5][6] The principle of this technique is the separation of components in a mixture based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Typical Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: A C18 column is frequently used for the separation of flavonoids like Fisetin. [5][6]



- Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% orthophosphoric acid in water).[5][6][7] The ratio of the organic to the aqueous phase can be optimized to achieve the best separation.
- Flow Rate: A typical flow rate is 1.0 mL/min.[5][6][7]
- Detection: Detection is commonly performed using a UV detector set at a wavelength where Fisetin exhibits maximum absorbance, such as 362 nm.[5][6]
- Quantification: The purity of **Fisetin-d5** is determined by comparing the peak area of the analyte to that of a certified reference standard. The percentage purity is calculated from the ratio of the main peak area to the total area of all peaks in the chromatogram.

The following diagram illustrates a typical workflow for the purity analysis of **Fisetin-d5** by HPLC.



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A typical workflow for the HPLC-based purity analysis of **Fisetin-d5**.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

In addition to HPLC, Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the identity and isotopic enrichment of **Fisetin-d5**.

 Mass Spectrometry (MS): This technique is used to confirm the molecular weight of Fisetind5, ensuring the correct incorporation of deuterium atoms. It is also a highly sensitive method for detecting and identifying impurities.



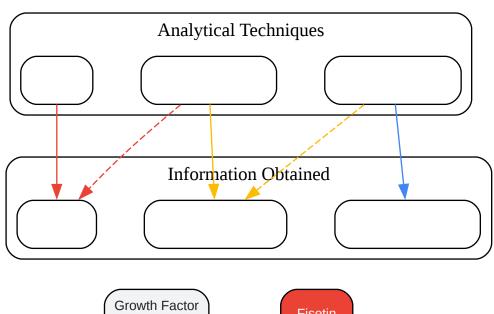


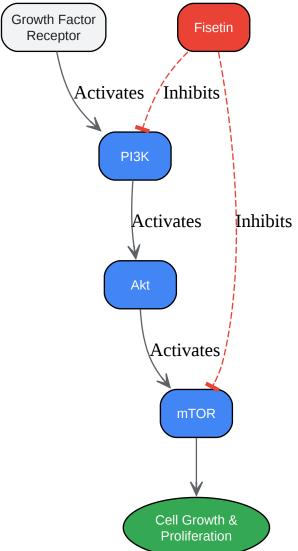


Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are powerful
tools for elucidating the chemical structure of Fisetin-d5 and confirming the positions of the
deuterium labels. The absence or reduction of signals at specific chemical shifts in the ¹HNMR spectrum, compared to the spectrum of unlabeled Fisetin, provides direct evidence of
deuteration.

The following diagram illustrates the relationship between these analytical techniques in the comprehensive characterization of **Fisetin-d5**.







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